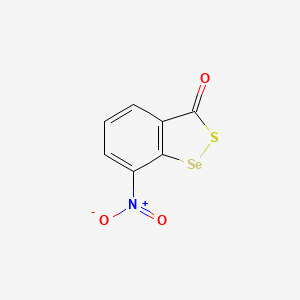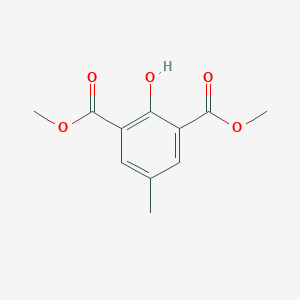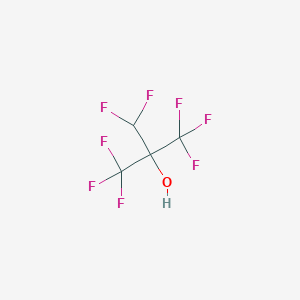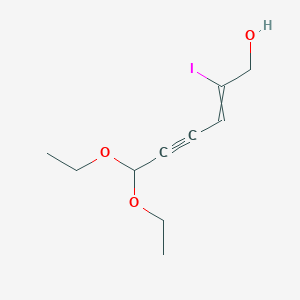
7-Chloro-N-phenylheptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-N-phenylheptanamide: is an organic compound belonging to the amide class It features a heptanamide backbone with a phenyl group attached to the nitrogen atom and a chlorine atom at the seventh position of the heptane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-N-phenylheptanamide typically involves the reaction of 7-chloroheptanoic acid with aniline (phenylamine) in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with aniline to form the desired amide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7-Chloro-N-phenylheptanamide can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the amide group can be achieved using reagents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of 7-amino-N-phenylheptanamide.
Substitution: Formation of 7-hydroxy-N-phenylheptanamide or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Chloro-N-phenylheptanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of amides on cellular processes. It may also serve as a model compound for investigating the metabolism and degradation of amides in biological systems.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical transformations.
Wirkmechanismus
The mechanism of action of 7-Chloro-N-phenylheptanamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The amide group can form hydrogen bonds with biological molecules, influencing their activity and function. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
7-Chloro-N-phenylbutanamide: A shorter chain analogue with similar chemical properties but different physical characteristics.
7-Chloro-N-phenylhexanamide: Another analogue with a slightly shorter chain, exhibiting similar reactivity but different solubility and melting point.
N-phenylheptanamide:
Uniqueness: 7-Chloro-N-phenylheptanamide is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct chemical and physical properties. These features make it a versatile compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
141381-75-1 |
|---|---|
Molekularformel |
C13H18ClNO |
Molekulargewicht |
239.74 g/mol |
IUPAC-Name |
7-chloro-N-phenylheptanamide |
InChI |
InChI=1S/C13H18ClNO/c14-11-7-2-1-6-10-13(16)15-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16) |
InChI-Schlüssel |
YCMROAIHIVGNSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)




![4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14281768.png)
